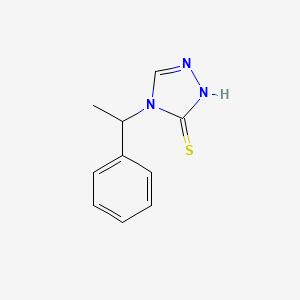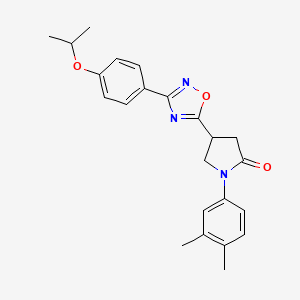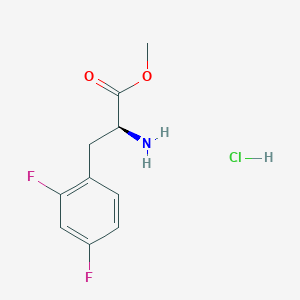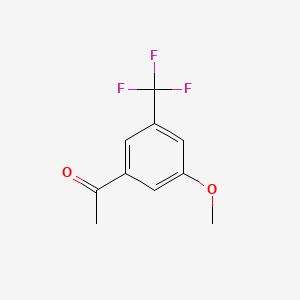
3'-Methoxy-5'-(trifluoromethyl)acetophenone
Übersicht
Beschreibung
“3’-Methoxy-5’-(trifluoromethyl)acetophenone” is a chemical compound with the CAS Number: 916421-06-2 . Its IUPAC name is 1-[3-methoxy-5-(trifluoromethyl)phenyl]ethanone . It is a solid-crystal substance .
Synthesis Analysis
The synthesis of “3’-Methoxy-5’-(trifluoromethyl)acetophenone” involves a reaction at 65-75°C for 9 hours . After cooling to normal temperature, 300kg of water is added for washing. The mixture is then allowed to stand for stratification. The oil phase is subjected to vacuum distillation to remove ethyl n-propyl ether .
Molecular Structure Analysis
The molecular weight of “3’-Methoxy-5’-(trifluoromethyl)acetophenone” is 218.18 . Its InChI Code is 1S/C10H9F3O2/c1-6(14)7-3-8(10(11,12)13)5-9(4-7)15-2/h3-5H,1-2H3 .
Chemical Reactions Analysis
Asymmetric catalytic addition of ethyl groups to 3′-(trifluoromethyl)acetophenone catalyzed by ligands derived from trans-1,2-diaminocyclohexane and camphor sulfonyl chloride has been reported .
Physical And Chemical Properties Analysis
“3’-Methoxy-5’-(trifluoromethyl)acetophenone” is a solid-crystal substance . It has a boiling point of 54-58°C .
Wissenschaftliche Forschungsanwendungen
Applications in Corrosion Inhibition
Triazole derivatives, including those related to acetophenone structures, have been synthesized and evaluated for their efficiency in inhibiting the corrosion of mild steel in acid media. These compounds demonstrate significant potential for corrosion protection, a critical aspect in industrial applications and material science (Li et al., 2007).
Catalytic and Synthetic Applications
The catalytic activities of acetophenone derivatives in asymmetric hydrogenation reactions have been explored, yielding high enantioselectivities. This is particularly notable in the context of synthesizing secondary amines, showcasing the role these compounds can play in creating chiral building blocks for pharmaceuticals and fine chemicals (Mršić et al., 2009).
Material Science and Organic Synthesis
Acetophenone derivatives have been utilized in the Claisen condensation reactions for the synthesis of complex organic molecules, including 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones. These compounds hold significant value in developing new materials and chemicals with potential applications in various industries (Irgashev et al., 2009).
Structural and Molecular Studies
Studies on o-hydroxyacetophenone derivatives have provided insights into weak intermolecular interactions, contributing to our understanding of molecular structures and the development of new compounds with tailored properties (Chattopadhyay et al., 2012).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .
Eigenschaften
IUPAC Name |
1-[3-methoxy-5-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6(14)7-3-8(10(11,12)13)5-9(4-7)15-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTIJVBYTQACDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

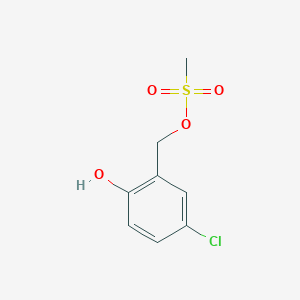
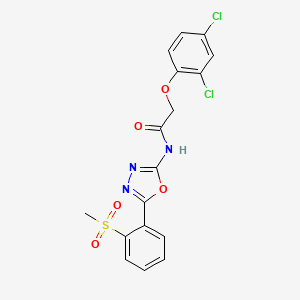
![Methyl 2-[(1,4-dimethylpyrazol-3-yl)amino]acetate](/img/structure/B2877562.png)
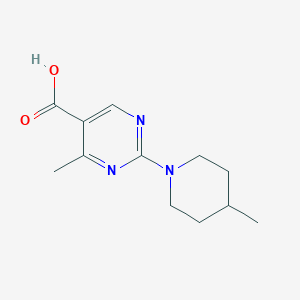
![N-(4-bromo-2-fluorophenyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2877567.png)
![ethyl 3-{[(1,2-dimethyl-1H-indol-3-yl)(oxo)acetyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B2877568.png)
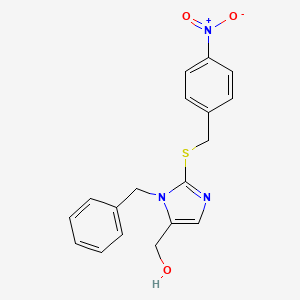
![N-(1-cyanocyclopentyl)-2-(3-{methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2877570.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone](/img/structure/B2877571.png)
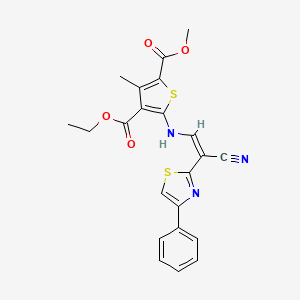
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2877576.png)
